molecular formula C25H24N2O8S B5045798 ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5045798
M. Wt: 512.5 g/mol
InChI Key: AYCRHPHWIMGQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the amido and carbamoyl groups. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester and amide bonds, yielding the corresponding carboxylic acids and amines.

Scientific Research Applications

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

This compound stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O8S/c1-5-33-25(30)20-13(2)21(23(29)26-16-8-7-15(31-3)11-18(16)32-4)36-24(20)27-22(28)14-6-9-17-19(10-14)35-12-34-17/h6-11H,5,12H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCRHPHWIMGQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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